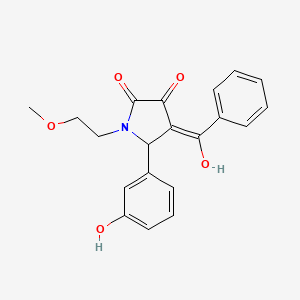
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as MK-801 or dizocilpine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1980s and has since been widely studied for its potential applications in scientific research.
Mécanisme D'action
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, binding to a site within the ion channel pore and blocking the flow of ions through the channel. This results in a decrease in the excitability of neurons and a reduction in synaptic plasticity, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) and the induction of long-term depression (LTD) in the hippocampus. It has also been shown to increase the release of dopamine in the prefrontal cortex and to have neuroprotective effects in certain models of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its ability to selectively block NMDA receptor function, allowing researchers to study the specific role of this receptor in various processes. However, one limitation is that this compound is a non-specific blocker of the NMDA receptor, and can also affect other ion channels and receptors, which can complicate interpretation of results.
Orientations Futures
There are a number of potential future directions for research involving N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study the function of specific NMDA receptor subtypes. Another area of interest is the use of this compound in combination with other drugs or therapies to treat various neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of this compound, and to determine whether it has potential as a therapeutic agent for neurodegenerative diseases.
Méthodes De Synthèse
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized through a multi-step process, starting with the reaction of 2-methylcyclohexanone with nitromethane to form 2-methyl-2-nitrocyclohexanone. This is then reduced to 2-methylcyclohexanone, which is reacted with phthalic anhydride to form the corresponding imide. This imide is then reacted with ammonia to form this compound.
Applications De Recherche Scientifique
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used extensively in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
N-(2-methylcyclohexyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-10-5-2-3-6-13(10)18-16(21)12-9-11-14(19-17(12)22)7-4-8-15(11)20/h9-10,13H,2-8H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCHQXCPBYWVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(CCCC3=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-pyrazol-5-amine](/img/structure/B5342935.png)

![2-(4-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5342943.png)

![3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5342952.png)
![methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B5342954.png)

methanone](/img/structure/B5342963.png)




![N-(5-chloro-2-methoxybenzyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5342994.png)
![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)